molecular formula C14H18N4O3 B6663699 3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid

3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid

Cat. No.: B6663699
M. Wt: 290.32 g/mol
InChI Key: JRAXVGHIEAGSRU-UHFFFAOYSA-N
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Description

3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid is a complex organic compound that features a benzotriazole moiety Benzotriazole derivatives are known for their diverse applications in various fields, including corrosion inhibition, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid typically involves the reaction of 2H-benzotriazole-5-carbonyl chloride with an appropriate amine and ethylpentanoic acid derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzotriazole derivatives

Scientific Research Applications

3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of corrosion inhibitors and stabilizers for polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, preventing their participation in catalytic processes that lead to corrosion. In biological systems, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2H-benzotriazole-5-carbonyl chloride
  • 1H-Benzotriazole-5-carbonyl chloride
  • N-[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]-2-methylbenzamide

Uniqueness

3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzotriazole moiety with an ethylpentanoic acid backbone allows for versatile applications in various fields, distinguishing it from other benzotriazole derivatives.

Properties

IUPAC Name

3-(2H-benzotriazole-5-carbonylamino)-3-ethylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-3-14(4-2,8-12(19)20)15-13(21)9-5-6-10-11(7-9)17-18-16-10/h5-7H,3-4,8H2,1-2H3,(H,15,21)(H,19,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAXVGHIEAGSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC(=O)O)NC(=O)C1=CC2=NNN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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